molecular formula C11H10FNO2S2 B10929124 5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide

5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide

Cat. No.: B10929124
M. Wt: 271.3 g/mol
InChI Key: MJVRWICPTIFMKN-UHFFFAOYSA-N
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Description

5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a fluorine atom at the 5-position, a p-tolyl group (a benzene ring with a methyl group) attached to the nitrogen atom, and a sulfonamide group at the 2-position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the p-Tolyl Group: The final step involves the coupling of the sulfonamide with p-toluidine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Methoxy derivatives, other substituted thiophenes.

Scientific Research Applications

5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The p-tolyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-thiophenesulfonamide: Lacks the p-tolyl group, resulting in different chemical and biological properties.

    N-(p-tolyl)thiophene-2-sulfonamide: Lacks the fluorine atom, affecting its reactivity and biological activity.

    5-Chloro-N-(p-tolyl)thiophene-2-sulfonamide: Chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness

5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide is unique due to the combination of the fluorine atom, p-tolyl group, and sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10FNO2S2

Molecular Weight

271.3 g/mol

IUPAC Name

5-fluoro-N-(4-methylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H10FNO2S2/c1-8-2-4-9(5-3-8)13-17(14,15)11-7-6-10(12)16-11/h2-7,13H,1H3

InChI Key

MJVRWICPTIFMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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